(2,5-Dibromophenyl)hydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
(2,5-Dibromophenyl)hydrazine: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
Introduction: The Strategic Importance of (2,5-Dibromophenyl)hydrazine
Phenylhydrazine, first synthesized by Hermann Emil Fischer in 1875, laid the groundwork for a vast field of chemical exploration, most notably in carbohydrate chemistry and heterocyclic synthesis.[1] Within the extensive family of substituted phenylhydrazines, (2,5-Dibromophenyl)hydrazine emerges as a uniquely valuable building block for researchers, scientists, and drug development professionals. Its strategic disubstitution pattern—featuring a reactive hydrazine moiety and two bromine atoms on the phenyl ring—offers a dual-pronged approach to molecular construction.
This guide provides an in-depth examination of the core chemical properties, reactivity, and synthetic applications of (2,5-Dibromophenyl)hydrazine. We will move beyond simple data recitation to explore the causality behind its reactivity and provide field-proven insights into its practical application, particularly in the synthesis of complex heterocyclic systems that form the backbone of numerous pharmaceuticals and advanced materials.[1]
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. (2,5-Dibromophenyl)hydrazine is a solid compound whose stability and handling require careful consideration.
Physicochemical Data
The key properties of (2,5-Dibromophenyl)hydrazine are summarized below. This data is essential for accurate stoichiometric calculations, determining appropriate solvent systems, and establishing correct storage protocols.
| Property | Value | Source(s) |
| CAS Number | 62672-26-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆Br₂N₂ | [3][4][5] |
| Molecular Weight | 265.93 g/mol | [1][3][4][6] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [4][5] |
| IUPAC Name | 1-(2,5-dibromophenyl)hydrazine | |
| InChI Key | MVYLGBZJXJXCPY-UHFFFAOYSA-N | [1] |
Safety and Handling
As with most hydrazine derivatives, (2,5-Dibromophenyl)hydrazine requires careful handling in a controlled laboratory environment. The hydrazine functional group is sensitive to oxidation, and the compound itself is classified as an irritant.[1][6][7]
-
Hazard Statements: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is also harmful if swallowed (H302).
-
Precautionary Measures:
-
Storage Conditions: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon).[8] For optimal preservation, it is recommended to store it in a freezer at temperatures under -20°C.[3]
Synthesis of (2,5-Dibromophenyl)hydrazine
The primary synthetic route to (2,5-Dibromophenyl)hydrazine involves the nucleophilic aromatic substitution (SNAr) of a suitable dibrominated precursor. A common method is the reaction of 1,4-dibromo-2-nitrobenzene or a related dihalogenated compound with hydrazine hydrate.
The causality behind this choice of reactants is clear: hydrazine hydrate serves as a potent nucleophile, and the electron-withdrawing nature of the nitro group (if present) or the second bromine atom activates the ring towards nucleophilic attack. The reaction is typically performed under reflux in a polar solvent like ethanol to facilitate the substitution. An excess of hydrazine is often used to drive the reaction to completion and minimize side products. Subsequent workup and purification, often involving recrystallization from ethanol or methanol, yield the desired product.[1]
Chemical Reactivity: A Dual-Functionality Reagent
The synthetic utility of (2,5-Dibromophenyl)hydrazine is rooted in the distinct reactivity of its two key structural components: the nucleophilic hydrazine group and the two bromine atoms on the aromatic ring. This allows for a stepwise and controlled approach to building molecular complexity.
Caption: Reactivity profile of (2,5-Dibromophenyl)hydrazine.
Reactions of the Hydrazine Moiety
The -NHNH₂ group is a powerful nucleophile and is typically the first site of reaction.[1] Its primary role is in condensation and cyclization reactions to form nitrogen-containing heterocycles.
The most prominent application of phenylhydrazines is the Fischer indole synthesis, a robust and historic method for creating the indole nucleus, a core structure in countless biologically active molecules.[1][11][12] The reaction proceeds by heating a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids).[11][13]
The mechanism is a sophisticated cascade:
-
Hydrazone Formation: The reaction initiates with the condensation of (2,5-Dibromophenyl)hydrazine and the carbonyl compound to form the corresponding (2,5-dibromophenyl)hydrazone.[11][13]
-
Tautomerization: The hydrazone tautomerizes to its more reactive ene-hydrazine isomer.[11][13]
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, heat- or acid-promoted[8][8]-sigmatropic rearrangement. This is the key bond-forming step that establishes the indole framework.[11][13][14]
-
Cyclization and Aromatization: The resulting diimine intermediate rapidly cyclizes and eliminates a molecule of ammonia (NH₃) under acid catalysis, leading to the formation of the energetically favorable aromatic indole ring.[11][13]
Caption: Workflow of the Fischer Indole Synthesis.
The 2,5-dibromo substitution pattern directs the cyclization to produce 4,7-dibromoindoles . These products are highly valuable as the bromine atoms serve as versatile synthetic handles for further functionalization.
(2,5-Dibromophenyl)hydrazine can also react with 1,3-dicarbonyl compounds in a cyclocondensation reaction to yield substituted pyrazoles. The reaction outcome is often a mixture of regioisomers, with the distribution influenced by the specific reaction conditions and the nature of the substituents on the dicarbonyl compound.[15]
Reactions of the Brominated Phenyl Ring
The two bromine atoms on the aromatic ring are key sites for late-stage diversification using metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups after the initial heterocyclic core has been constructed.
-
Suzuki-Miyaura Coupling: The C-Br bonds can readily participate in palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters to form new C-C bonds. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-Br bond.[1]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine functionalities.
-
Other Couplings: Other palladium-catalyzed reactions like Sonogashira (with terminal alkynes) and Heck (with alkenes) couplings are also feasible, further expanding the synthetic possibilities.
The ability to perform these transformations on the dibromo-indole product of a Fischer synthesis showcases the strategic power of this reagent. One can first build the core heterocycle and then decorate the periphery, a common strategy in modern drug discovery.
Applications in Research and Development
The unique reactivity of (2,5-Dibromophenyl)hydrazine makes it a valuable intermediate in several high-value research areas.
-
Medicinal Chemistry: It is a key building block for heterocyclic compounds which are core structures in many pharmaceuticals.[1] Derivatives of dibromophenyl hydrazines have been studied for their potential antimicrobial properties against bacteria and fungi.[16] The indole scaffold, readily accessible via the Fischer synthesis, is prevalent in drugs targeting a wide range of diseases.
-
Materials Science: Substituted hydrazines are used in the development of novel polymers and charge-transfer materials.[1] The resulting brominated heterocyclic structures can be polymerized or used as monomers in the synthesis of covalent organic frameworks (COFs), where the bromine atoms can direct crystal packing or serve as sites for post-synthetic modification.[4]
Experimental Protocol: Fischer Synthesis of 4,7-Dibromo-1,2,3,4-tetrahydrocarbazole
This protocol provides a representative, self-validating procedure for the Fischer indole synthesis using (2,5-Dibromophenyl)hydrazine and cyclohexanone.
Objective: To synthesize 4,7-dibromo-1,2,3,4-tetrahydrocarbazole, a tricyclic indole derivative.
Materials:
-
(2,5-Dibromophenyl)hydrazine (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (2,5-Dibromophenyl)hydrazine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of hydrazine).
-
Add cyclohexanone (1.1 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux (approx. 118°C) and maintain for 1-2 hours. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC). Causality: Heating in an acidic medium drives the condensation reaction forward by removing the water formed.
-
-
Cyclization:
-
Cool the reaction mixture to approximately 80-90°C.
-
Carefully add the Lewis acid catalyst (e.g., a catalytic amount of ZnCl₂ or an excess of PPA) in portions. Note: The reaction is often exothermic.
-
Heat the mixture to 100-120°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate. Causality: The strong acid catalyzes the[8][8]-sigmatropic rearrangement and subsequent elimination of ammonia, which requires significant thermal energy.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice and basify by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Self-Validation: This step neutralizes the acid catalyst and quenches the reaction.
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration. Otherwise, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4,7-dibromo-1,2,3,4-tetrahydrocarbazole.
-
-
Characterization:
References
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(2,5-Dibromophenyl)hydrazine CAS NO.62672-26-8 - Bide Pharmatech Ltd. (n.d.). Retrieved from [Link]
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Fischer Indole Synthesis - J&K Scientific LLC. (2021-02-23). Retrieved from [Link]
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62672-26-8 (2,5-Dibromophenyl)hydrazine. (n.d.). Retrieved from [Link]
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2,4-Dinitrophenylhydrazine - Wikipedia. (n.d.). Retrieved from [Link]
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2,4-Dinitrophenylhydrazine - chemeurope.com. (n.d.). Retrieved from [Link]
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025-08-06).
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